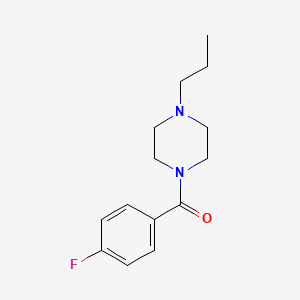

1-(4-fluorobenzoyl)-4-propylpiperazine

Description

Contextualization of Piperazine (B1678402) Derivatives in Chemical Biology and Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas. mdpi.com Piperazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antimalarial, and antipsychotic properties. mdpi.com

The versatility of the piperazine core lies in its physicochemical properties. The two nitrogen atoms can be readily functionalized, allowing for the systematic modification of the molecule's structure to optimize its interaction with biological targets. nih.gov This adaptability enables chemists to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of effective drug candidates.

The Role of Benzoyl Moieties in Modulating Bioactivity and Ligand-Receptor Interactions

The benzoyl group, a functional group consisting of a benzene (B151609) ring attached to a carbonyl group, is another prevalent feature in many bioactive compounds. When incorporated into a larger molecule, the benzoyl moiety can significantly influence its biological activity. It can participate in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids, including hydrogen bonding, and van der Waals interactions. These interactions are fundamental to the specific binding of a ligand to its receptor, which in turn governs the biological response. The electronic nature of the benzoyl ring can be modified by introducing different substituents, further modulating the binding affinity and selectivity of the molecule.

Rationale for the Academic Investigation of 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine

The academic investigation into 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine and its analogs is primarily driven by the search for novel anticancer agents. mdpi.com Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of new and more effective treatments. The strategy of combining a piperazine core with a benzoyl moiety is a rational approach to generating a library of compounds with the potential for cytotoxic activity against cancer cells.

Overview of Research Methodologies Applied to Novel Chemical Entities

The journey of a novel chemical entity from a concept to a potential therapeutic agent involves a series of rigorous research methodologies. The preclinical evaluation of compounds like 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine typically follows a well-defined path.

Synthesis and Characterization: The initial step involves the chemical synthesis of the target compound. The synthesis of 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine has been achieved through a nucleophilic substitution reaction between 1-(4-chlorobenzhydryl)piperazine (B1679854) and 4-fluorobenzoyl chloride. mdpi.com Following synthesis, the compound's identity and purity are confirmed using various analytical techniques, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

In Vitro Biological Evaluation: Once the compound is synthesized and characterized, its biological activity is assessed using in vitro assays. For potential anticancer agents, this typically involves screening against a panel of human cancer cell lines. mdpi.com A common method is the Sulforhodamine B (SRB) assay, which measures cell density and is used to determine the concentration of the compound required to inhibit cell growth by 50% (GI50). researchgate.net

Detailed Research Findings:

A study by a team of researchers detailed the synthesis and cytotoxic effects of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including the 4-fluoro substituted analog (compound 5b ). mdpi.com The cytotoxic activity of these compounds was evaluated against a panel of human cancer cell lines derived from various tissues, including liver, breast, colon, gastric, and endometrial cancers. mdpi.com

The research found that 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt exhibited significant cell growth inhibitory activity against the tested cancer cell lines. mdpi.com The GI50 values, which represent the concentration of the compound causing 50% growth inhibition, were determined for each cell line.

Below is an interactive data table summarizing the reported GI50 values for 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt against a selection of human cancer cell lines.

| Cell Line | Cancer Type | GI50 (µM) |

| HUH7 | Liver | > 40 |

| FOCUS | Liver | 1.91 |

| MAHLAVU | Liver | 0.44 |

| HEPG2 | Liver | 0.31 |

| HEP3B | Liver | 0.85 |

| MCF7 | Breast | 1.67 |

| BT20 | Breast | > 40 |

| T47D | Breast | 1.22 |

| CAMA-1 | Breast | > 40 |

| HCT-116 | Colon | > 40 |

| KATO-3 | Gastric | > 40 |

| MFE-296 | Endometrial | > 40 |

These findings indicate that 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine demonstrates potent cytotoxic activity against several liver and breast cancer cell lines, with GI50 values in the sub-micromolar to low micromolar range for cell lines such as MAHLAVU, HEPG2, and HEP3B. mdpi.com The variation in activity across different cell lines highlights the importance of screening against a diverse panel to identify potential indications.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-(4-propylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O/c1-2-7-16-8-10-17(11-9-16)14(18)12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXWJZLVNYHUNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 4 Fluorobenzoyl 4 Propylpiperazine

Retrosynthetic Analysis of 1-(4-fluorobenzoyl)-4-propylpiperazine

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. researchgate.netmdpi.commdpi.com The primary disconnection for this compound is the amide bond, which is a common and reliable bond to form. This disconnection yields two key precursors: 1-propylpiperazine (B1297305) and 4-fluorobenzoyl chloride.

This retrosynthetic approach is chemically sound as the formation of an amide bond from an amine and an acyl chloride is a high-yielding and well-established reaction in organic synthesis. Both proposed precursors, 1-propylpiperazine and 4-fluorobenzoyl chloride, are readily accessible.

Development and Optimization of Synthetic Routes for this compound

The synthesis of this compound is centered around the formation of the amide linkage between the piperazine (B1678402) nitrogen and the benzoyl group.

Multi-Step Reaction Sequences and Strategic Intermediates

The most direct synthetic route involves a two-step process: the synthesis of the intermediate 1-propylpiperazine, followed by its acylation.

Step 1: Synthesis of 1-Propylpiperazine

1-Propylpiperazine can be synthesized through the N-alkylation of piperazine with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. To favor mono-alkylation and minimize the formation of the di-substituted by-product, a large excess of piperazine can be used. Alternatively, a protecting group strategy can be employed where one of the piperazine nitrogens is temporarily blocked. nih.gov

A common method for the preparation of monosubstituted piperazines involves the reaction of a protonated piperazine with an appropriate reagent, which can simplify the process by avoiding the need for protecting groups. nih.gov

Step 2: Acylation of 1-Propylpiperazine

The final step is the acylation of 1-propylpiperazine with 4-fluorobenzoyl chloride. This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or toluene, in the presence of a base to neutralize the hydrochloric acid by-product.

A general procedure for the synthesis of similar 1-(4-substitutedbenzoyl)-piperazine derivatives involves dissolving the piperazine intermediate in a dry solvent, cooling the mixture, and then adding a base, such as triethylamine, followed by the dropwise addition of the corresponding benzoyl chloride. mdpi.com The reaction is typically stirred at room temperature for several hours to ensure completion. mdpi.com

| Step | Reactants | Reagents/Solvents | Key Intermediate/Product |

| 1 | Piperazine, 1-Bromopropane | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | 1-Propylpiperazine |

| 2 | 1-Propylpiperazine, 4-Fluorobenzoyl Chloride | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | This compound |

Exploration of Catalyst Systems and Reaction Conditions

The acylation of 1-propylpiperazine with 4-fluorobenzoyl chloride is generally a facile reaction that does not typically require complex catalytic systems. The primary role of the added base (e.g., triethylamine, diisopropylethylamine) is to act as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

Alternative methods for N-acylation include the use of carboxylic acids activated with coupling agents or the use of esters as the acyl source. For instance, acetic acid has been reported as a catalyst for the N-acylation of amines using esters, which could be explored as a more atom-economical approach, though potentially requiring higher temperatures. rsc.org

Optimization of reaction conditions would involve screening different solvents, bases, and reaction temperatures to maximize the yield and purity of the final product while minimizing reaction time.

| Parameter | Variation | Expected Outcome |

| Solvent | Dichloromethane, Toluene, Tetrahydrofuran | Optimization of solubility and reaction rate. |

| Base | Triethylamine, Diisopropylethylamine, Pyridine | Efficient neutralization of HCl, minimization of side reactions. |

| Temperature | 0 °C to Room Temperature | Control of reaction rate and selectivity. |

Yield Optimization and Scale-Up Considerations

For large-scale synthesis, several factors need to be considered to ensure an efficient, safe, and cost-effective process. mdpi.comresearchgate.net The choice of starting materials is crucial; 4-fluorobenzoyl chloride can be prepared from 4-fluorotoluene (B1294773) and chlorine, followed by hydrolysis. google.com

In the acylation step, the order of addition, temperature control, and efficient mixing are critical to maintain a consistent reaction profile and avoid the formation of impurities. On a larger scale, exothermic reactions need to be carefully managed. The work-up procedure, which typically involves aqueous washes to remove the base hydrochloride and any unreacted starting materials, should be optimized to minimize product loss. Purification is often achieved through crystallization or chromatography. For industrial production, developing a robust crystallization process is highly desirable to avoid the need for chromatography. researchgate.net

Approaches for Chemical Modification and Analogue Synthesis

Structural Variations on the 4-Fluorobenzoyl Moiety

To explore the structure-activity relationship of this compound, analogues with modifications on the 4-fluorobenzoyl moiety can be synthesized. These modifications can include:

Substitution on the Phenyl Ring: The fluorine atom at the 4-position can be replaced by other electron-withdrawing or electron-donating groups (e.g., -Cl, -Br, -CH₃, -OCH₃, -NO₂) by using the corresponding substituted benzoyl chlorides in the acylation step. mdpi.com This allows for the investigation of electronic effects on the molecule's properties.

Positional Isomers: The fluorine substituent can be moved to the 2- or 3-position of the benzoyl ring to study the impact of steric hindrance and the substitution pattern.

Replacement of the Phenyl Ring: The phenyl ring can be replaced with other aromatic or heteroaromatic systems, such as thiophene, pyridine, or pyrimidine, by using the corresponding acyl chlorides. This can significantly alter the molecule's shape, polarity, and potential biological interactions.

The synthesis of these analogues would follow the same general acylation procedure as described for the parent compound, by reacting 1-propylpiperazine with the appropriately modified acyl chloride.

| Analogue Type | Modification | Starting Acyl Chloride Example |

| Phenyl Ring Substitution | Chlorine at 4-position | 4-Chlorobenzoyl chloride |

| Phenyl Ring Substitution | Methoxy at 4-position | 4-Methoxybenzoyl chloride |

| Positional Isomer | Fluorine at 2-position | 2-Fluorobenzoyl chloride |

| Heteroaromatic Ring | Thiophene | Thiophene-2-carbonyl chloride |

Substitutions and Modifications of the Piperazine Ring System

The piperazine ring offers multiple sites for substitution, allowing for the generation of diverse chemical entities. While N-substitution is common, C-H functionalization of the piperazine core has emerged as a powerful tool for introducing structural diversity. nih.govencyclopedia.pub

Direct C-H Functionalization:

α-Lithiation: N-Boc-protected piperazines can undergo direct α-lithiation using strong bases like sec-butyllithium (B1581126) (sec-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting lithiated species can be trapped with various electrophiles to introduce substituents at the carbon atoms adjacent to the nitrogen. nih.gov The presence of a bulky substituent on the distal nitrogen, such as a tert-butyl group, has been shown to improve the efficiency of this process. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient method for the C-H functionalization of piperazines. Using catalysts like Iridium(III) tris(2-phenylpyridine) (Ir(ppy)3), direct C-H arylation of N-arylpiperazines with reagents like 1,4-dicyanobenzene can be achieved in high yield. nih.govencyclopedia.pub This method proceeds via the generation of an α-amino radical which then couples with the aryl radical anion. nih.govencyclopedia.pub

Synthesis of C-Substituted Piperazines:

Recent advancements have enabled the regio- and diastereoselective synthesis of C-substituted piperazines through methods like iridium-catalyzed [3+3]-cycloadditions of imines. nih.gov This atom-economical approach allows for the construction of complex piperazine scaffolds from readily available starting materials.

Table 2: Methods for Piperazine Ring Modification

| Method | Reagents/Catalyst | Type of Modification | Reference |

| α-Lithiation | sec-BuLi, TMEDA | C-H functionalization with electrophiles | nih.gov |

| Photoredox Catalysis | Ir(ppy)3 | C-H arylation | nih.govencyclopedia.pub |

| Iridium-Catalyzed Cycloaddition | [IrCl(cod)(PPh3)] | Synthesis of C-substituted piperazines | nih.gov |

Alterations of the N-Propyl Side Chain

Modification of the N-propyl side chain of this compound can be achieved through various synthetic strategies, primarily involving the synthesis of analogs with different N-alkyl groups or functionalization of the propyl chain itself.

Synthesis of N-Alkyl Analogs:

The N-propyl group can be replaced with other alkyl or functionalized alkyl chains through several methods:

N-Alkylation: Reaction of 1-(4-fluorobenzoyl)piperazine (B10881) (obtained by depropylation of the title compound or synthesized separately) with various alkyl halides or sulfonates is a standard method for introducing different N-alkyl chains. The use of iodide salts can enhance the reaction rate and yield. researchgate.net

Reductive Amination: 1-(4-fluorobenzoyl)piperazine can be reacted with a variety of aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield a diverse range of N-alkylated derivatives. researchgate.net

Modification of the Propyl Chain:

While direct functionalization of the propyl chain is challenging, synthetic routes can be designed to incorporate functional groups. For instance, starting with a functionalized propyl halide, such as 1-bromo-3-chloropropane, allows for the introduction of a propyl chain that can be further modified. For example, a terminal halide on the propyl chain can be displaced by various nucleophiles to introduce groups like amines, azides, or cyanides.

Stereoselective Synthesis and Enantiomeric Resolution (if applicable)

The parent compound, this compound, is achiral. However, the introduction of substituents on the piperazine ring or the N-propyl side chain can create stereocenters, making stereoselective synthesis or enantiomeric resolution relevant.

The asymmetric synthesis of carbon-substituted piperazines is an area of growing interest. researchgate.netclockss.org Methodologies to achieve this include:

Chiral Pool Synthesis: Starting from readily available chiral building blocks, such as amino acids, allows for the synthesis of enantiomerically pure substituted piperazines. nih.gov

Asymmetric Catalysis: The use of chiral catalysts in reactions that form the piperazine ring or introduce substituents can lead to the enantioselective formation of one stereoisomer over the other. For example, asymmetric lithiation of N-Boc piperazines using a chiral ligand can afford enantiopure α-substituted products. nih.gov

Enantiomeric Resolution: A racemic mixture of a chiral piperazine derivative can be separated into its constituent enantiomers. This is often achieved by reacting the racemic mixture with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by physical methods like crystallization or chromatography. clockss.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of piperazine derivatives aims to reduce the environmental impact of chemical processes. Key strategies include the use of safer solvents, reduction of waste, and the development of more energy-efficient reactions.

Photoredox Catalysis: As mentioned in section 2.3.2, visible-light photoredox catalysis represents a greener alternative to traditional cross-coupling reactions, which often require harsh conditions and toxic metal catalysts. nih.govencyclopedia.pub The use of organic photocatalysts further enhances the sustainability of this method.

Atom Economy: Synthetic routes that maximize the incorporation of all starting material atoms into the final product are considered more atom-economical. Catalytic processes, such as the iridium-catalyzed cycloaddition for the synthesis of C-substituted piperazines, are inherently more atom-economical than stoichiometric reactions. nih.gov

Use of Safer Solvents and Reagents: Research efforts are directed towards replacing hazardous solvents and reagents with more environmentally benign alternatives. For example, the use of water as a solvent in certain synthetic steps is a key goal of green chemistry.

Computational Chemistry and Theoretical Studies of 1 4 Fluorobenzoyl 4 Propylpiperazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those derived from Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and chemical reactivity of 1-(4-fluorobenzoyl)-4-propylpiperazine. These calculations can determine key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Other important calculated parameters include the dipole moment, which influences the molecule's solubility and ability to engage in intermolecular interactions, and the electrophilicity index, which quantifies its reactivity as an electrophile. mdpi.com These parameters are vital for understanding how the molecule might interact with biological macromolecules.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 3.8 D | Polarity and intermolecular interactions |

Note: The values in this table are hypothetical and for illustrative purposes.

Conformational Analysis and Energy Landscapes of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound involves exploring its potential shapes and the energy associated with each. The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. However, the orientation of the 4-fluorobenzoyl and propyl groups can lead to various low-energy conformers.

By systematically rotating the rotatable bonds, such as the C-N amide bond and the bonds within the propyl chain, a potential energy surface can be generated. frontiersin.org This "energy landscape" reveals the most stable, low-energy conformations and the energy barriers between them. frontiersin.org Techniques like molecular mechanics or higher-level quantum methods can be used to calculate the energies of these conformers. Understanding the preferred conformations is essential for predicting how the molecule will fit into a biological target's binding site. nih.gov

Molecular Docking Simulations for Predicted Biological Targets

Given that the 4-fluorobenzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, particularly for targeting serotoninergic and dopaminergic receptors, it is plausible to predict similar targets for this compound. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov

In a typical docking study, the 3D structure of a potential protein target, such as a dopamine (B1211576) or serotonin (B10506) receptor, is obtained from a protein data bank. The this compound molecule is then computationally "docked" into the receptor's active site. The simulation yields a docking score, which estimates the binding affinity, and reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. najah.edunih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Predicted Target (e.g., Dopamine D2 Receptor)

| Parameter | Result |

|---|---|

| Docking Score (kcal/mol) | -9.5 |

| Interacting Residues | Asp114, Phe389, Trp386, His393 |

Note: The values and residues in this table are hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. wu.ac.th To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with known biological activities (e.g., inhibitory concentrations) would be required. mdpi.com

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters. nih.gov Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms are then used to build an equation that relates these descriptors to the activity. nih.govmdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. mdpi.comwu.ac.th

In Silico Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Profiling in Preclinical Contexts

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties. In silico ADME profiling predicts these properties computationally. nih.govresearchgate.net For this compound, various web-based tools and software can predict its absorption (e.g., intestinal absorption, blood-brain barrier penetration), distribution (e.g., plasma protein binding), metabolism (e.g., inhibition of cytochrome P450 enzymes), and excretion. mdpi.commdpi.com

These predictions are based on the molecule's physicochemical properties, such as its lipophilicity (LogP), polar surface area (PSA), and molecular weight. mdpi.com Early assessment of ADME properties helps in identifying potential liabilities and allows for structural modifications to improve the compound's drug-like characteristics. nih.gov

Table 3: Predicted ADME Properties of this compound

| ADME Property | Predicted Value/Classification | Importance |

|---|---|---|

| Human Intestinal Absorption | High | Bioavailability after oral administration |

| Blood-Brain Barrier (BBB) Penetration | High | Potential for CNS activity |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions mdpi.com |

| CYP3A4 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions mdpi.com |

Note: The values in this table are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of their interaction over time. rsc.org An MD simulation of this compound bound to its predicted target would involve simulating the movements of all atoms in the system over a period of nanoseconds or longer. nih.gov

These simulations can reveal the stability of the binding pose predicted by docking, identify key amino acid residues that are consistently involved in the interaction, and calculate the binding free energy, which is a more accurate measure of binding affinity than the docking score. najah.edu Understanding the dynamics of the interaction can provide deeper insights for optimizing the ligand's structure. rsc.org

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches for Related Analogues

Fragment-Based Drug Design (FBDD) is a strategy for developing lead compounds by identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent molecule. astx.comrsc.org The this compound molecule can be deconstructed into its constituent fragments, such as the 4-fluorobenzoyl group and the propylpiperazine moiety. nih.gov These fragments could be screened against a target to understand which parts of the molecule are most crucial for binding.

Scaffold hopping is a computational technique used to identify new molecular backbones (scaffolds) that can serve a similar function to an existing one but with different chemical properties. nih.gov For this compound, scaffold hopping algorithms could be used to find replacements for the piperazine ring, potentially leading to analogues with improved properties, such as better selectivity or novel intellectual property. nih.gov

Mechanistic Investigations of 1 4 Fluorobenzoyl 4 Propylpiperazine in Preclinical Models

Elucidation of Molecular Targets and Binding Mechanisms

There is no available data from receptor binding, ligand displacement assays, enzyme inhibition or activation studies, or protein-ligand interaction profiling specifically for 1-(4-fluorobenzoyl)-4-propylpiperazine.

No studies were identified that performed receptor binding or ligand displacement assays to determine the affinity of this compound for any specific receptors. For other structurally related piperazine (B1678402) compounds, these assays are routinely used to identify and characterize interactions with targets such as dopamine (B1211576) and sigma receptors. nih.gov These techniques typically involve incubating the compound with cell membranes or purified receptors expressing the target of interest and measuring its ability to displace a known radiolabeled or fluorescently-labeled ligand. nih.gov The absence of such data for this compound means its receptor interaction profile is currently unknown.

No specific data exists detailing the effects of this compound on enzyme activity. Enzyme inhibition or activation assays are critical for understanding a compound's potential therapeutic effects or off-target activities. For example, various substituted piperazine and benzoyl derivatives have been investigated for their ability to inhibit enzymes like tyrosinase or cyclooxygenases (COX-1/COX-2). nih.govrsc.org These studies typically measure the rate of an enzymatic reaction in the presence and absence of the test compound to determine its inhibitory or activating potency (e.g., IC50 or EC50 values). However, no such characterization has been published for this compound.

Direct protein-ligand interaction studies for this compound have not been reported. Techniques like thermal shift assays (TSA) or differential scanning fluorimetry (DSF) are commonly used to assess whether a compound binds to and stabilizes a target protein by measuring changes in the protein's melting temperature. nih.govmdpi.comspringernature.com Surface plasmon resonance (SPR) is another powerful method for real-time, label-free analysis of binding kinetics and affinity between a ligand and a protein immobilized on a sensor chip. nih.govrsc.org Despite the availability of these advanced techniques, no publications have applied them to study the interactions of this compound.

Analysis of Cellular Signaling Pathway Modulation

Information regarding the modulation of cellular signaling pathways by this compound is not available in the scientific literature.

No transcriptomic studies, such as microarray or RNA-sequencing, have been published that analyze changes in gene expression in cells or tissues following treatment with this compound. Such analyses would provide broad insights into the biological pathways affected by the compound. For other novel compounds, these methods have been used to identify global changes in gene transcription that can point towards the mechanism of action. For instance, studies on other small molecules have shown how they can regulate protein synthesis by affecting the phosphorylation state of translation initiation factors, a process that involves complex gene expression responses. researchgate.net

There are no proteomic studies available that investigate the effects of this compound on protein phosphorylation or other post-translational modifications. Modern proteomic techniques, often utilizing mass spectrometry, can quantify changes in the phosphorylation status of thousands of proteins, revealing how a compound might interfere with kinase or phosphatase signaling cascades. nih.govresearchgate.netnih.gov This type of analysis is crucial for dissecting the intricate signaling networks a compound may modulate, but it has not been applied to this compound according to available records.

Phenotypic Screening in In Vitro Cellular Models

Specific data from phenotypic screening of this compound in in vitro cellular models is not available. Such studies are crucial for observing the compound's effects on cell behavior.

Investigations into Cell Viability and Proliferation Dynamics (without toxicity focus)

No studies were found that specifically report on the effects of this compound on cell viability and proliferation. Standard assays like MTT or BrdU incorporation would be required to gather these foundational insights.

Modulation of Cell Migration, Invasion, and Adhesion Processes

Information regarding the modulation of cell migration, invasion, and adhesion by this compound is absent from the scientific literature. Wound healing (scratch) assays, transwell migration/invasion assays, and cell adhesion assays would be necessary to evaluate these phenotypic effects.

Autophagy and Apoptosis Pathway Modulation in Specific Cell Lines (without toxicity focus)

There are no published findings on how this compound modulates autophagy and apoptosis. To investigate this, researchers would typically use techniques such as Western blotting for key protein markers and cellular imaging.

Potential Biomarkers for Future Autophagy and Apoptosis Studies:

| Pathway | Key Protein Markers | Common Detection Method |

| Autophagy | LC3-I/II, p62/SQSTM1, Beclin-1, ATG5 | Western Blot, Immunofluorescence |

| Apoptosis | Cleaved Caspase-3, Cleaved PARP, Annexin V | Western Blot, Flow Cytometry |

This table lists common biomarkers and methods for studying these pathways and does not represent data for the specified compound.

Preclinical In Vivo Pharmacodynamic Assessment in Animal Models

Preclinical in vivo pharmacodynamic data for this compound is not documented in available sources.

Target Engagement Biomarker Studies

Without an established molecular target for this compound, no target engagement biomarker studies have been conducted. Identifying a direct molecular target is a prerequisite for developing and validating such biomarkers, which are essential for understanding a compound's activity in a whole organism.

Modulation of Physiological Processes in Relevant Animal Models

Following a comprehensive review of publicly available scientific literature, no specific preclinical data regarding the modulation of physiological processes by this compound in relevant animal models could be identified. Research databases and scientific journals did not yield studies detailing the effects of this particular compound on physiological systems such as the central nervous system, cardiovascular system, or thermoregulation in animal models.

Consequently, the creation of detailed research findings and data tables as requested is not possible. The scientific community has not published any research that would allow for an authoritative and evidence-based discussion on the in vivo physiological effects of this compound.

Lack of Publicly Available Preclinical Data for this compound

Following a comprehensive review of publicly accessible scientific literature and databases, it has been determined that there is no specific preclinical research data available for the chemical compound "this compound." Consequently, the generation of a detailed article on its pharmacological profiling, as per the requested outline, cannot be fulfilled at this time.

The successful creation of the requested article, with its detailed sections on pharmacokinetic characterization and efficacy studies, is contingent upon the existence of published preclinical studies. Such studies would typically involve in vivo and in vitro experiments in animal models to determine the compound's absorption, distribution, metabolism, excretion, and potential therapeutic effects in disease models.

The absence of this foundational data in the public domain prevents a scientifically accurate and informative discussion on the following topics for this compound:

Preclinical Pharmacokinetic Characterization:

Absorption and Distribution Studies in Animal Models

Metabolic Pathways and Metabolite Identification in Preclinical Species

Excretion Routes and Clearance Mechanisms in Preclinical Models

Plasma Protein Binding and Tissue Distribution Studies in Preclinical Species

Preclinical Efficacy Studies in Disease-Relevant Animal Models:

Exploration in Models of Neurological and Neurodegenerative Disorders

Without access to peer-reviewed research articles or established scientific documentation detailing these specific areas of investigation for "this compound," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Therefore, until such research is conducted and published, a comprehensive and factual article on the preclinical pharmacological profile of "this compound" cannot be produced.

Pharmacological Profiling of 1 4 Fluorobenzoyl 4 Propylpiperazine in Preclinical Systems

Preclinical Efficacy Studies in Disease-Relevant Animal Models

Assessment in Models of Inflammatory and Autoimmune Conditions

Currently, there is no publicly available scientific literature detailing the assessment of 1-(4-fluorobenzoyl)-4-propylpiperazine in preclinical models of inflammatory or autoimmune conditions. Searches of established scientific databases and research repositories have not yielded any studies investigating the efficacy or mechanism of action of this specific compound in models such as collagen-induced arthritis, experimental autoimmune encephalomyelitis, or inflammatory bowel disease.

Investigation in Models of Oncological Diseases

There is a lack of specific preclinical data on the investigation of this compound in oncological disease models. However, studies on structurally related piperazine (B1678402) derivatives may offer some context. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.

Within this series, the compound 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt was tested for its ability to inhibit the growth of a panel of cancer cell lines. The research demonstrated that this class of compounds exhibited significant cell growth inhibitory activity. The primary mechanism of action for these piperazine analogues is suggested to be the inhibition of microtubule synthesis, which disrupts cell cycle progression and ultimately leads to apoptosis, or programmed cell death. Further mechanistic evaluations have also pointed towards the inhibition of angiogenesis, a critical process for tumor growth and metastasis.

The cytotoxic activity of these related piperazine compounds was demonstrated across a range of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. The table below summarizes the growth inhibitory data for the related compound, 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine, against several cancer cell lines.

| Cell Line | Cancer Type | GI₅₀ (µM) |

| HUH7 | Liver | > 100 |

| FOCUS | Liver | 10.2 |

| MAHLAVU | Liver | 12.5 |

| HEPG2 | Liver | 7.9 |

| HEP3B | Liver | 10.1 |

| MCF7 | Breast | 2.5 |

| BT20 | Breast | 10.1 |

| T47D | Breast | 10.2 |

| CAMA-1 | Breast | 10.1 |

| HCT-116 | Colon | 12.5 |

| KATO-3 | Gastric | 10.2 |

| MFE-296 | Endometrial | 10.2 |

| Data derived from studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. |

It is crucial to reiterate that this data pertains to a structurally analogous compound and not to this compound itself. Therefore, these findings are not directly transferable.

Evaluation in Other Relevant Preclinical Disease Models

No published studies were identified that evaluate the activity of this compound in other relevant preclinical disease models.

Selectivity Profiling and Off-Target Activity Assessment in Preclinical Systems

There is no available information in the scientific literature regarding the selectivity profiling or off-target activity assessment of this compound. Research into the broader class of 1,4-disubstituted aromatic piperazines has indicated that these scaffolds can interact with various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. However, without specific experimental data for this compound, its selectivity profile remains uncharacterized.

Advanced Analytical Methodologies for Characterization and Quantification of 1 4 Fluorobenzoyl 4 Propylpiperazine

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(4-fluorobenzoyl)-4-propylpiperazine, providing detailed information about its atomic connectivity and the chemical environment of its constituent atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

High-resolution NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound in solution. Analysis of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC) NMR spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the 4-fluorobenzoyl group, the methylene (B1212753) protons of the piperazine (B1678402) ring, and the protons of the N-propyl group. Due to the restricted rotation around the amide bond, some piperazine protons may appear as broad signals or as distinct sets of signals at room temperature. beilstein-journals.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum will feature signals for the carbonyl carbon, the aromatic carbons (with C-F coupling visible for the carbon attached to fluorine and its neighbors), the piperazine ring carbons, and the propyl group carbons.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a simple and effective way to confirm the presence of the fluorine atom. It is expected to show a single resonance for the fluorine atom on the benzoyl group. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. beilstein-journals.org

2D NMR Spectroscopy: Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are crucial for assembling the molecular structure. COSY spectra reveal proton-proton coupling networks, allowing for the connection of adjacent protons within the propyl group and the piperazine ring. HSQC spectra correlate each proton with its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Aromatic (ortho to C=O) | ~ 7.4-7.5 | m | C=O | ~ 170 |

| Aromatic (ortho to F) | ~ 7.1-7.2 | m | C-F | ~ 165 (d, ¹JCF ≈ 250 Hz) |

| Piperazine (adjacent to C=O) | ~ 3.5-3.8 | br m | C (Aromatic, ipso to C=O) | ~ 132 |

| Piperazine (adjacent to N-propyl) | ~ 2.4-2.6 | br m | CH (Aromatic, ortho to C=O) | ~ 129 (d, ³JCF ≈ 9 Hz) |

| N-CH₂ (propyl) | ~ 2.3-2.5 | t | CH (Aromatic, ortho to F) | ~ 115 (d, ²JCF ≈ 22 Hz) |

| CH₂ (propyl) | ~ 1.4-1.6 | sextet | Piperazine (adjacent to C=O) | ~ 42, 47 |

| CH₃ (propyl) | ~ 0.9 | t | Piperazine (adjacent to N-propyl) | ~ 53 |

| N-CH₂ (propyl) | ~ 60 | |||

| CH₂ (propyl) | ~ 20 | |||

| CH₃ (propyl) | ~ 12 |

Note: Expected chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet and 'J' represents the coupling constant in Hertz.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. When coupled with tandem mass spectrometry (MS/MS), it also reveals characteristic fragmentation patterns that further confirm the structure.

Upon electrospray ionization (ESI) in positive mode, the compound will readily form the protonated molecule [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) will be consistent with the calculated exact mass for the formula C₁₄H₂₀FN₂O.

The fragmentation of the [M+H]⁺ ion is expected to proceed through several key pathways, primarily involving the cleavage of the amide bond and fragmentation of the piperazine ring and propyl chain.

Proposed Fragmentation Pathway:

Cleavage of the C-N amide bond: This would lead to the formation of the 4-fluorobenzoyl cation (m/z 123.03) and the protonated 1-propylpiperazine (B1297305) fragment.

Fragmentation of the piperazine ring: Characteristic losses from the piperazine ring are common. Cleavage across the ring can lead to several smaller fragment ions.

Loss of the propyl group: Cleavage of the N-propyl bond can result in the loss of a propyl radical, leading to a fragment ion corresponding to the 1-(4-fluorobenzoyl)piperazinyl cation.

| Fragment Ion (m/z) | Proposed Structure/Composition |

| 251.1605 | [M+H]⁺ (C₁₄H₂₀FN₂O) |

| 123.0346 | [C₇H₄FO]⁺ (4-fluorobenzoyl cation) |

| 129.1386 | [C₇H₁₃N₂]⁺ (Protonated 1-propylpiperazine) |

| 85.0862 | [C₅H₁₁N]⁺ (Fragment from piperazine ring cleavage) |

Note: The m/z values are calculated for the most abundant isotopes and represent the expected high-resolution masses.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1630-1650 cm⁻¹ is indicative of the C=O stretching of the tertiary amide. The C-N stretching of the amide and the piperazine ring will appear in the 1200-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and propyl groups will be observed in the 2800-3000 cm⁻¹ range. The C-F stretching vibration will give a strong band in the 1150-1250 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy will complement the IR data. The aromatic ring stretching vibrations are typically strong in the Raman spectrum, appearing in the 1580-1610 cm⁻¹ region. The symmetric stretching of the piperazine ring may also be more prominent in the Raman spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| Amide C=O Stretch | 1630-1650 | 1630-1650 |

| Aromatic C=C Stretch | 1590-1610, 1480-1520 | 1590-1610, 1480-1520 |

| C-F Stretch | 1150-1250 | 1150-1250 |

| C-N Stretch | 1200-1350 | 1200-1350 |

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, specifically within the chromophoric 4-fluorobenzoyl moiety. The spectrum is expected to exhibit absorption maxima characteristic of a substituted benzene (B151609) ring. Typically, two main absorption bands are observed for such systems: a strong band at shorter wavelengths (around 200-220 nm) corresponding to a π → π* transition of the aromatic system, and a weaker band at longer wavelengths (around 240-260 nm) for the n → π* transition of the carbonyl group conjugated with the aromatic ring. The presence of the fluorine substituent is expected to have a minor effect on the position of these maxima.

| Electronic Transition | Expected λmax (nm) | Solvent |

| π → π | ~ 200-220 | Methanol or Acetonitrile (B52724) |

| n → π | ~ 245-255 | Methanol or Acetonitrile |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from any impurities or related substances, and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV, PDA, ELSD)

HPLC is the primary technique for assessing the purity of this compound and for its quantification in various samples. A reversed-phase HPLC method would be most suitable for this compound.

Method Parameters:

Column: A C18 stationary phase is typically used for the separation of such compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol) would provide good separation of the main compound from potential impurities.

Detection:

UV Detection: Due to the presence of the benzoyl chromophore, UV detection is highly effective. The wavelength for detection would be set at one of the absorption maxima, for instance, around 250 nm, to ensure high sensitivity.

Photodiode Array (PDA) Detection: A PDA detector provides spectral information across a range of wavelengths, which is useful for peak purity assessment and for identifying co-eluting impurities by comparing their UV spectra.

Evaporative Light Scattering Detection (ELSD): ELSD can be used as a complementary detection method, especially for impurities that lack a strong UV chromophore. It is a mass-based detector and its response is generally more uniform for different compounds compared to UV detection.

Purity Assessment: The purity of a sample of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantification: For quantitative analysis, a calibration curve would be constructed by injecting standard solutions of the compound at known concentrations and plotting the peak area against the concentration. The concentration of the compound in an unknown sample can then be determined from this calibration curve.

| Parameter | Typical Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| UV Detection Wavelength | 252 nm |

Gas Chromatography (GC) for Volatile Byproducts and Residual Solvents

Gas chromatography (GC) is an indispensable tool for the analysis of volatile and semi-volatile compounds that may be present as impurities, byproducts from synthesis, or residual solvents from the manufacturing process of this compound. The United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) provide stringent guidelines for the control of such substances. shimadzu.comscielo.br

Headspace GC (HS-GC) is a preferred technique for residual solvent analysis as it introduces only the volatile components into the GC system, thereby protecting the instrument from non-volatile matrix components of the active pharmaceutical ingredient (API). scielo.br A generic HS-GC method can be developed to detect a wide range of solvents. For instance, a mid-polarity column like a 6% cyanopropyl-phenyl methyl polysiloxane is often effective for separating a broad range of solvent polarities. chromatographyonline.com The use of a high-boiling-point solvent, such as 1,3-Dimethyl-2-imidazolidinone (DMI), as a diluent ensures compatibility with various solvents and minimizes interference. chromatographyonline.com

A typical analysis involves dissolving the API in the diluent within a sealed headspace vial, which is then heated to allow volatile solvents to partition into the gas phase. An aliquot of this headspace is then injected into the GC for separation and quantification by a flame ionization detector (FID).

Table 1: Illustrative GC-HS Parameters for Residual Solvent Analysis

| Parameter | Value |

| GC System | Agilent 6890 or similar |

| Injector | Headspace Sampler |

| Column | DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | 40°C (10 min), then 10°C/min to 240°C (5 min) |

| Injector Temp. | 180°C |

| Detector Temp. | 250°C (FID) |

| Headspace Oven | 85°C |

| Vial Equilibration | 30 min |

This table presents a general method; specific parameters would be optimized for the target solvents in this compound.

Supercritical Fluid Chromatography (SFC) for Chiral Separations and Preparative Work

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for both analytical chiral separations and preparative-scale purification in the pharmaceutical industry. nih.govyoutube.com Its advantages over traditional high-performance liquid chromatography (HPLC) include faster separations, reduced organic solvent consumption, and lower backpressures. chromatographyonline.com For a compound like this compound, which may exist as enantiomers if a chiral center is present, SFC is an ideal method for resolving these stereoisomers.

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are widely used in SFC due to their broad applicability. chromatographyonline.com The mobile phase typically consists of supercritical carbon dioxide and an organic modifier, often an alcohol like methanol, ethanol, or isopropanol, which influences the selectivity and resolution of the separation. chromatographyonline.com

For preparative work, SFC allows for high-throughput purification of enantiomers or the isolation of the main compound from impurities. chiraltech.com The efficiency of SFC means that larger quantities of material can be processed in a shorter amount of time compared to preparative HPLC.

Table 2: Representative SFC Conditions for Chiral Separation

| Parameter | Value |

| SFC System | Waters UPC² or similar |

| Column | Chiralpak IC (150 x 4.6 mm, 3 µm) or similar CSP |

| Mobile Phase | CO₂ / Methanol with additive (e.g., 25mM isobutylamine) |

| Gradient | Isocratic or gradient elution depending on separation |

| Flow Rate | 2.5 mL/min |

| Backpressure | 150 bar |

| Column Temp. | 40°C |

| Detection | UV and/or Mass Spectrometry (MS) |

These parameters are illustrative and would require optimization for the specific enantiomeric separation of this compound.

Advanced Hyphenated Techniques for Complex Matrix Analysis in Preclinical Studies

Preclinical studies necessitate highly sensitive and selective analytical methods to quantify the parent drug and its metabolites in complex biological matrices. Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern bioanalysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids such as plasma, urine, and tissue homogenates. nih.gov The technique offers exceptional sensitivity, selectivity, and a wide dynamic range. For this compound, a robust LC-MS/MS method would be developed and validated for pharmacokinetic studies.

The method typically involves a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a precursor ion and a specific product ion for both the analyte and an internal standard.

Metabolite identification is also a key application of LC-MS, often utilizing high-resolution mass spectrometry (HRMS) like quadrupole time-of-flight (QTOF) or Orbitrap systems. nih.gov These instruments provide accurate mass measurements, which aid in the elucidation of elemental compositions of potential metabolites. Common metabolic pathways for piperazine-containing compounds include N-dealkylation, hydroxylation, and oxidation. nih.gov

Table 3: Exemplary LC-MS/MS Parameters for Bioanalysis

| Parameter | Value |

| LC System | Waters ACQUITY UPLC or similar |

| Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation of analyte and metabolites |

| MS System | Triple Quadrupole (e.g., Sciex API 4000) |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Specific to this compound and its metabolites |

This table provides a general framework; the actual parameters would be determined during method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Metabolite Detection

While LC-MS is more common for bioanalysis, gas chromatography-mass spectrometry (GC-MS) can be a valuable tool for the detection of specific metabolites, particularly those that are more volatile or can be made volatile through derivatization. nih.gov For compounds like this compound, GC-MS can be used to identify and quantify certain metabolic products, such as those resulting from N-dealkylation. nih.gov

Derivatization is often necessary to improve the chromatographic properties of polar metabolites containing N-H or O-H groups. nih.gov The mass spectra obtained from GC-MS provide characteristic fragmentation patterns that can be used for structural elucidation and confirmation. For instance, the mass spectrum of a benzoylpiperazine derivative often shows a characteristic fragment ion corresponding to the benzoyl group. nih.gov

Imaging Mass Spectrometry for Tissue Distribution Analysis (e.g., MALDI Imaging)

Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry is a powerful technique used to visualize the spatial distribution of drugs and their metabolites within tissue sections. technologynetworks.comnih.gov This label-free method provides crucial information on whether a drug reaches its target tissue and can reveal patterns of distribution in various organs. technologynetworks.com

For the analysis of this compound, a thin tissue section from a dosed animal is coated with a suitable matrix that facilitates the desorption and ionization of the analyte. A laser is then rastered across the tissue, and a mass spectrum is acquired at each point, generating ion images that map the distribution of the parent drug and its metabolites. This can provide valuable insights into the compound's pharmacokinetic and pharmacodynamic properties. The development of new matrices has improved the ability to detect small molecules with less interference. rsc.org Cellular imaging techniques using fluorescently tagged derivatives can also provide information on the subcellular distribution of piperazine-containing compounds. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Fluorobenzoyl 4 Propylpiperazine Analogues

Systematic Exploration of Structural Modifications and Their Correlated Biological Activity Changes

The biological activity of 1-(4-fluorobenzoyl)-4-propylpiperazine analogues can be systematically explored by modifying three key regions of the molecule: the 4-fluorobenzoyl moiety, the piperazine (B1678402) core, and the N-propyl group.

Modifications of the Benzoyl Moiety:

The nature and position of substituents on the benzoyl ring can significantly influence biological activity. The presence of a fluorine atom, as in the parent compound, is often associated with enhanced metabolic stability and improved binding affinity to target proteins due to its high electronegativity and ability to form hydrogen bonds. researchgate.netmdpi.com Studies on related series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown that the electronic properties of the substituent on the benzoyl ring are critical for activity. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate receptor binding affinity and selectivity. researchgate.net In some cases, replacing the benzoyl group with other aromatic or heteroaromatic acyl groups can also lead to significant changes in the pharmacological profile.

Modifications of the Piperazine Core:

Modifications of the N-Alkyl Group:

The alkyl substituent at the N4 position of the piperazine ring plays a crucial role in modulating lipophilicity and target engagement. In a series of CXCR4 antagonists with an N-alkyl piperazine side chain, the length and nature of the alkyl group were found to be critical for antagonist activity and for mitigating off-target effects. nih.gov For instance, an N-propyl piperazine side chain demonstrated a good balance of activity, improved metabolic stability, and reduced off-target activity compared to other alkyl groups. nih.gov Elongation of the alkyl chain, for example to a butyl group, has been shown in some phenylpiperazine derivatives to decrease activity, while bulkier substituents like a benzyl (B1604629) group can be well-tolerated or even enhance activity depending on the specific biological target. nih.gov

The following interactive table summarizes the general trends observed in the SAR of related 1-aroyl-4-alkylpiperazine analogues.

| Modification Site | Structural Change | General Effect on Biological Activity |

| Benzoyl Ring | Introduction of electron-withdrawing groups (e.g., Cl, CF3) | Can enhance potency and selectivity for certain targets. |

| Introduction of electron-donating groups (e.g., OCH3, CH3) | May increase metabolic susceptibility but can also improve affinity for some receptors. | |

| Replacement with other aromatic/heteroaromatic rings | Can alter the pharmacological profile and introduce new interactions with the target. | |

| Piperazine Core | Substitution on the carbon atoms | Can restrict conformation and potentially improve selectivity. |

| N-Alkyl Group | Shortening or lengthening the alkyl chain | Significantly impacts lipophilicity and can affect target binding and pharmacokinetics. Propyl groups often represent a good balance. nih.gov |

| Introduction of branching or cyclic groups | Can provide more specific interactions with the target protein and improve selectivity. |

Identification of Key Pharmacophoric Features and Essential Moieties for Activity

The key pharmacophoric features of this compound analogues generally consist of an aromatic region, a hydrogen bond acceptor, and a basic nitrogen atom, all held in a specific spatial arrangement by the piperazine scaffold.

The 4-Fluorobenzoyl Moiety: This group serves as a crucial aromatic region for engaging with target proteins, often through pi-stacking or hydrophobic interactions. The carbonyl group acts as a hydrogen bond acceptor, which is a common feature in many receptor-ligand interactions. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can block metabolic degradation at the para-position of the phenyl ring. researchgate.netmdpi.com In some natural product derivatives, 4-fluorobenzyl and piperazine moieties have been identified as crucial anticancer functional groups. nih.gov

The Piperazine Ring: The piperazine ring is a central scaffold that correctly orients the benzoyl and propyl substituents. nih.gov The two nitrogen atoms of the piperazine ring are key to its function. The N1 nitrogen, attached to the benzoyl group, forms an amide linkage that is generally planar and contributes to the rigidity of this part of the molecule. The N4 nitrogen is typically basic (protonated at physiological pH) and can form important ionic interactions or hydrogen bonds with acidic residues in the binding site of a target protein. This basicity also contributes to the aqueous solubility of the molecule. nih.gov

The N-Propyl Group: The propyl group at the N4 position contributes to the hydrophobic interactions with the target. Its size and flexibility can be critical for fitting into a specific binding pocket. As seen in related series, the nature of this alkyl substituent can fine-tune the selectivity and potency of the compound. nih.gov

Role of Stereochemistry in Modulating Biological Activity and Selectivity

While this compound itself is an achiral molecule, the introduction of chiral centers can have a profound impact on biological activity and selectivity. Stereochemical variations in piperazine derivatives can lead to stereoselective effects, with different enantiomers exhibiting distinct pharmacological profiles. researchgate.net

For example, if a substituent is introduced on one of the carbon atoms of the piperazine ring, this creates a chiral center. The (R)- and (S)-enantiomers may have different affinities for the target protein due to the three-dimensional nature of the binding site. One enantiomer may fit optimally, while the other may have a weaker interaction or even bind to a different target altogether.

Similarly, if the propyl group at the N4 position were to be replaced by a chiral substituent, such as a sec-butyl or 2-hydroxypropyl group, the resulting diastereomers could exhibit significantly different biological activities. This highlights the importance of considering stereochemistry in the design of more advanced analogues.

Computational Tools and Chemoinformatics Approaches for SAR and SPR Analysis

Computational tools and chemoinformatics are invaluable in the study of SAR and SPR for piperazine analogues. These methods allow for the rational design of new compounds and a deeper understanding of their interactions with biological targets.

Pharmacophore Modeling: This technique is used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. For piperazine-based compounds, pharmacophore models can be generated from a set of active molecules to guide the design of new derivatives with improved potency. nih.gov

Molecular Docking: Docking simulations are used to predict the binding mode of a ligand within the active site of a target protein. This can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. For piperazine derivatives, docking can help to rationalize the observed SAR and to predict the activity of new analogues. nih.gov

Library Design and Analysis: Chemoinformatics tools can be used to design and analyze libraries of piperazine derivatives for high-throughput screening. This includes methods for reagent selection to maximize structural diversity and for profiling the physicochemical properties of the library to optimize for drug-like characteristics. nih.gov

Derivation of Quantitative SAR (QSAR) Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are powerful tools for predicting the activity of untested compounds and for guiding the design of more potent analogues.

For piperazine derivatives, both 2D- and 3D-QSAR models have been developed for various biological activities. nih.gov

2D-QSAR: These models use descriptors calculated from the two-dimensional structure of the molecules, such as topological indices, electronic properties, and physicochemical parameters. For a series of aryl alkanol piperazine derivatives with antidepressant activity, 2D-QSAR models have been developed that show a strong correlation between descriptors like dipole moment and specific structural fragments and their 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition activities. nih.gov

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information about the three-dimensional structure of the molecules. They generate contour maps that show where steric bulk, positive or negative charge, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. These maps provide a visual guide for modifying the structure of the lead compound to improve its biological activity. nih.gov

A hypothetical QSAR model for a series of this compound analogues might take the following form:

pIC50 = c0 + c1logP + c2HD + c3HA + c4TPSA

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

HD is the number of hydrogen bond donors.

HA is the number of hydrogen bond acceptors.

TPSA is the topological polar surface area.

c0, c1, c2, c3, c4 are coefficients determined by regression analysis.

Such a model could be used to predict the potency of new analogues before their synthesis, thereby saving time and resources in the drug discovery process.

Potential Research Applications and Translational Avenues Preclinical Focus

Hypothesis Generation for Therapeutic Utility Based on Preclinical Efficacy Data

While direct preclinical efficacy data for 1-(4-fluorobenzoyl)-4-propylpiperazine is not extensively available in the public domain, hypotheses regarding its therapeutic utility can be formulated by examining the established biological activities of structurally related arylpiperazine and fluorobenzoylpiperazine derivatives.

The arylpiperazine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer effects. mdpi.com Research has indicated that arylpiperazine-containing compounds can induce cytotoxic effects in various cancer cell lines. mdpi.com The nitrogen atoms within the piperazine (B1678402) ring and the nature of the aryl group substitution are often critical for these biological interactions. mdpi.com

Furthermore, the incorporation of a fluorine atom into a pharmacologically active molecule can significantly modulate its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. nih.gov The 4-fluorobenzoyl moiety, in particular, has been a key component in various bioactive molecules. For instance, derivatives of 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers.

Based on these precedents, it is hypothesized that this compound could exhibit antiproliferative activity against cancer cells. The combination of the fluorobenzoyl group and the propyl-substituted piperazine may confer a unique pharmacological profile. The propyl group, a small alkyl chain, could influence the compound's solubility, membrane permeability, and interaction with hydrophobic pockets of target proteins.

A plausible hypothesis is that this compound may function as an inhibitor of specific cellular targets implicated in cancer progression. Given the prevalence of piperazine-containing compounds as kinase inhibitors, it is conceivable that this molecule could target one or more protein kinases involved in oncogenic signaling pathways. nih.gov Another potential mechanism, given the activity of other piperazine derivatives, could be the disruption of microtubule dynamics, a validated target for many anticancer drugs. mdpi.com

To test these hypotheses, initial preclinical studies would involve screening this compound against a diverse panel of cancer cell lines to determine its cytotoxic and cytostatic potential. Subsequent mechanism-of-action studies would then be necessary to identify its molecular target(s) and elucidate the signaling pathways it modulates.

Role of this compound as a Chemical Probe for Target Validation

A chemical probe is a small molecule designed to selectively interact with a specific protein target, thereby enabling the study of that target's function in a biological system. promega.com The development of high-quality chemical probes is crucial for target validation, which is the process of confirming that modulating a specific biological target has a therapeutic effect. danaher.comsygnaturediscovery.com

For this compound to be considered a valuable chemical probe, it would need to meet several key criteria:

Potency: It should exhibit high affinity for its intended target, typically with an IC50 or Kd value in the nanomolar range in biochemical assays. nih.gov

Selectivity: It must demonstrate high selectivity for its target over other related proteins to avoid off-target effects that could confound experimental results. nih.gov

Cellular Activity: The compound must be able to penetrate cell membranes and engage its target in a cellular context at a reasonable concentration. promega.com

Known Mechanism of Action: A clear understanding of how the probe interacts with its target is essential for interpreting experimental outcomes. unc.edu

Assuming that preclinical screening identifies a specific and potent interaction between this compound and a novel protein target, it could be developed into a chemical probe for the validation of that target. For example, if it is found to selectively inhibit a previously uncharacterized kinase, it could be used in a variety of experiments to understand the role of that kinase in cellular processes and disease.

The process of target validation using a chemical probe like this compound would involve a series of experiments. nih.govwjbphs.com These could include treating cells with the compound and observing changes in downstream signaling pathways, cellular phenotype, or gene expression. nih.gov The availability of a structurally similar but biologically inactive analog would be highly beneficial for these studies, serving as a negative control to ensure that the observed effects are due to the specific on-target activity of the probe. tandfonline.com

The following table outlines the ideal characteristics of this compound as a chemical probe:

| Characteristic | Ideal Parameter | Rationale |

| Biochemical Potency | IC50 / Kd < 100 nM | Ensures strong binding to the intended target. promega.comnih.gov |

| Cellular Potency | EC50 < 1 µM | Demonstrates on-target effects in a cellular environment. promega.comnih.gov |

| Selectivity | >30-fold over related targets | Minimizes off-target effects and ensures specific biological insights. nih.gov |

| Bioavailability | Sufficient for in vitro and potentially in vivo models | Allows for effective delivery to the target site. |

| Chemical Stability | Stable in assay conditions | Ensures that the observed effects are from the intact compound. |

Comparative Analysis with Existing Preclinical Candidates or Reference Compounds

To contextualize the potential of this compound, it is useful to compare it with existing preclinical candidates or reference compounds that share structural similarities or proposed mechanisms of action. The arylpiperazine scaffold is present in numerous compounds under investigation for various diseases, particularly cancer. mdpi.com

One relevant class of compounds for comparison would be other fluorobenzoylpiperazine derivatives that have undergone preclinical evaluation. For instance, if this compound is found to have antiproliferative activity, its efficacy and selectivity could be benchmarked against compounds like 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine.

Another important group of comparators would be established drugs or clinical candidates that target the same biological pathway or protein that this compound is hypothesized to modulate. For example, if it is identified as a kinase inhibitor, its profile would be compared to known inhibitors of that kinase.

The following table provides a hypothetical comparative analysis with a fictional, more established preclinical candidate, "Compound X," which also features a piperazine core.

| Feature | This compound (Hypothetical) | Compound X (Established Preclinical Candidate) |

| Core Scaffold | Fluorobenzoyl-piperazine | Phenyl-piperazine |

| Proposed Target | Kinase Y | Kinase Y |

| In Vitro Potency (IC50) | 50 nM | 25 nM |